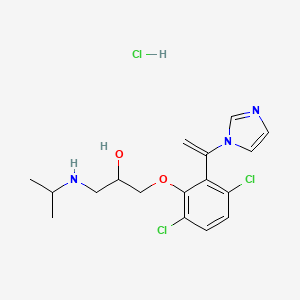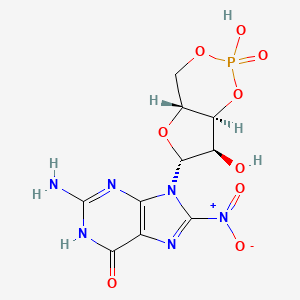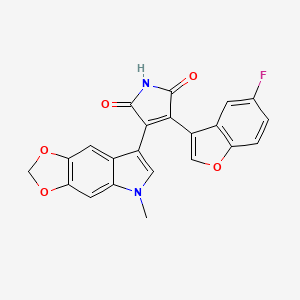![molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8](/img/structure/B605098.png)
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
概要
説明
AC0010 (マレイン酸塩) は、上皮成長因子受容体 (EGFR) のピロロピリミジン系不可逆阻害剤です。オシメルチニブやロシレチニブなどの、これまで報告されているピリミジン系上皮成長因子受容体不可逆阻害剤とは構造的に異なります。 AC0010 は、野生型上皮成長因子受容体と比較して、最大 298 倍の効力で、活性型および T790M 変異型の上皮成長因子受容体を選択的に阻害します .
作用機序
AC0010 は、活性型および T790M 変異型の上皮成長因子受容体に不可逆的に結合することで作用を発揮します。この結合は、受容体のキナーゼ活性を阻害し、細胞増殖と生存を促進する下流のシグナル伝達経路を阻止します。 AC0010 の分子標的は、上皮成長因子受容体のキナーゼ活性に不可欠なアデノシン三リン酸結合部位を含みます .
生化学分析
Biochemical Properties
Avitinib maleate plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes and proteins. It primarily targets the EGFR and Bruton tyrosine kinase (BTK) receptors. By binding irreversibly to the ATP-binding pocket of EGFR, Avitinib maleate inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival . Additionally, it inhibits BTK, which is involved in B-cell receptor signaling, leading to apoptosis in malignant B cells . This dual inhibition makes Avitinib maleate a potent therapeutic agent in cancer treatment.
Cellular Effects
Avitinib maleate exerts significant effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it inhibits cell proliferation by targeting mutated EGFR, including the T790M resistance mutation . This inhibition leads to the suppression of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, Avitinib maleate has been shown to improve alveolar epithelial cell injury and inhibit myofibroblast activation in pulmonary fibrosis models . These effects highlight its potential in treating both cancer and fibrotic diseases.
Molecular Mechanism
The molecular mechanism of Avitinib maleate involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. Avitinib maleate forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition . This binding prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. Additionally, Avitinib maleate inhibits BTK by preventing its phosphorylation, which induces apoptosis in B cells . These molecular interactions are critical for its therapeutic efficacy in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Avitinib maleate have been observed to change over time. Studies have shown that Avitinib maleate remains stable under various conditions, maintaining its inhibitory effects on EGFR and BTK over extended periods . Long-term exposure to Avitinib maleate may lead to the development of resistance mechanisms in cancer cells, necessitating combination therapies to sustain its efficacy . Additionally, its degradation products have been studied to ensure they do not interfere with its therapeutic effects.
Dosage Effects in Animal Models
The effects of Avitinib maleate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces tumor volume in non-small cell lung cancer models . At higher doses, Avitinib maleate may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Avitinib maleate is metabolized primarily by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP1A2 . These enzymes facilitate its biotransformation into various metabolites, which are then excreted from the body. The interaction of Avitinib maleate with these enzymes can influence its pharmacokinetics and efficacy. Additionally, it has been shown to inhibit the activity of certain CYP450 enzymes, which may lead to drug-drug interactions .
Transport and Distribution
Within cells and tissues, Avitinib maleate is transported and distributed through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the lungs and lymphoid organs . Avitinib maleate interacts with transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within specific tissues is crucial for its therapeutic effects, particularly in targeting cancer cells and fibrotic tissues.
Subcellular Localization
Avitinib maleate’s subcellular localization is essential for its activity and function. It primarily localizes to the cytoplasm and nucleus, where it interacts with its target receptors, EGFR and BTK . The presence of targeting signals and post-translational modifications may influence its distribution within specific cellular compartments. Understanding its subcellular localization helps elucidate its mechanism of action and optimize its therapeutic potential.
準備方法
AC0010 の合成は、市販の出発物質から始まる複数の工程を伴います反応条件は、多くの場合、特定の触媒、溶媒、および温度制御の使用を含み、最終生成物の高収率と高純度を確保します . AC0010 の工業生産方法は、スケーラブルでコスト効率の高い設計になっており、臨床および研究目的で大量に生産できることを保証しています .
化学反応の分析
AC0010 は、次のような様々な化学反応を受けます。
酸化: この反応は、化合物への酸素の付加または水素の除去を含みます。酸化反応で一般的に使用される試薬には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この反応は、化合物への水素の付加または酸素の除去を含みます。還元反応で一般的に使用される試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、AC0010 の酸化は、ヒドロキシル化誘導体の形成につながる可能性がある一方、還元は脱酸素化生成物を生み出す可能性があります .
科学研究への応用
AC0010 は、次のような幅広い科学研究への応用があります。
科学的研究の応用
AC0010 has a wide range of scientific research applications, including:
Chemistry: AC0010 is used as a model compound for studying the reactivity and stability of pyrrolopyrimidine-based inhibitors.
Biology: AC0010 is used to study the biological activity of epidermal growth factor receptor inhibitors.
Medicine: AC0010 is being investigated as a potential treatment for non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor T790M mutation. .
Industry: AC0010 is used in the pharmaceutical industry for the development of new drugs targeting the epidermal growth factor receptor.
類似化合物との比較
AC0010 は、オシメルチニブやロシレチニブなどの、他の上皮成長因子受容体不可逆阻害剤とは構造的に異なります。 3 つの化合物すべてが上皮成長因子受容体を標的にしていますが、AC0010 は、T790M 変異に対する高効力と選択性に貢献する、独自のピロロピリミジンコアを持っています . 類似の化合物には、次のようなものがあります。
オシメルチニブ: 上皮成長因子受容体のピリミジン系不可逆阻害剤。
ロシレチニブ: 上皮成長因子受容体の別のピリミジン系不可逆阻害剤.
AC0010 の独自の構造と高い選択性は、上皮成長因子受容体 T790M 変異を持つ非小細胞肺がん患者の治療のための有望な候補となっています。
特性
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPZWLHPIENFW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557268-88-8 | |
| Record name | Abivertinib maleate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABIVERTINIB MALEATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Avitinib Maleate a potentially valuable therapeutic option for certain cancers?
A1: Avitinib Maleate is an orally available, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Notably, it exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M mutation []. This selectivity is crucial as EGFR mutations are implicated in the progression of various cancers, and the T790M mutation is a known mechanism of resistance to other EGFR inhibitors. By targeting these specific mutations, Avitinib Maleate aims to inhibit tumor growth and potentially overcome acquired resistance, offering a potential therapeutic advantage in EGFR-mutated cancers.
Q2: What clinical research supports the use of Avitinib Maleate in cancer treatment?
A2: A study compared Avitinib Maleate to Gefitinib in patients with advanced non-small cell lung cancer (NSCLC) harboring sensitive EGFR mutations []. While the abstract doesn't detail the results, this head-to-head trial suggests that Avitinib Maleate is being investigated as a potential treatment option for specific NSCLC patient populations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

